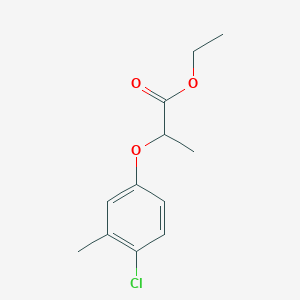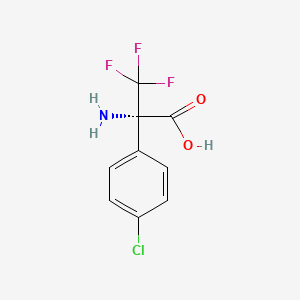![molecular formula C6H5BrF2N2 B15361387 2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)
2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole is a chemical compound characterized by its bromine and fluorine atoms attached to a pyrrolopyrazole core. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles and pyrazoles under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the formation of the pyrrolopyrazole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding saturated analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and halides, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, which may have different biological activities.
Reduction Products: Saturated analogs that can exhibit altered chemical properties.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the derivative and the context in which it is used.
Comparación Con Compuestos Similares
2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole is compared with other similar compounds, such as:
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole: Similar structure but with chlorine instead of bromine.
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole: Lacks the bromine atom.
2-Bromo-4,6-dihydropyrrolo[1,2-b]pyrazole: Lacks the fluorine atoms.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C6H5BrF2N2 |
|---|---|
Peso molecular |
223.02 g/mol |
Nombre IUPAC |
2-bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H5BrF2N2/c7-5-1-4-2-6(8,9)3-11(4)10-5/h1H,2-3H2 |
Clave InChI |
QYFQQCDODSDUGW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=NN2CC1(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)
![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)

![O-(3-Chlorophenyl) S-[cyanamide(methylthio)-methyl]carbonodithioate](/img/structure/B15361336.png)
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybut-2-ynyl)-1H-purine-6,8-dione](/img/structure/B15361362.png)

![1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine](/img/structure/B15361377.png)
![(7R)-2-Bromo-7-methyl-5,6-dihydropyrrolo[1,2-A]imidazol-7-OL](/img/structure/B15361380.png)


